Ranalexin-1Ca
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLGGLMKAFPALICAVTKKC |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Ranalexin 1ca
Gene Cloning and Characterization of Ranalexin-1Ca Precursor
The journey to understanding this compound begins at the genetic level. Like many other antimicrobial peptides, this compound is not synthesized directly in its active form. nih.gov Instead, it is produced as a larger precursor protein, a common strategy in nature to safely handle and transport potent molecules.
Analysis of Propeptide Structure and Signal Sequences
The genetic precursor of this compound is a composite structure, consisting of a signal peptide, an acidic propeptide region, and the C-terminal sequence of the mature this compound peptide. nih.govunist.hr The signal peptide acts as a molecular "address label," guiding the precursor through the cell's secretory pathway. unist.hr Following the signal peptide is an acidic propeptide region, which is rich in acidic amino acids. nih.gov This acidic region is thought to neutralize the cationic (positively charged) nature of the mature peptide, rendering it inactive and preventing it from damaging the host's own cells during its transit. unist.hr
A key feature of the this compound precursor is the presence of a highly conserved signal peptide region, a characteristic shared among many anuran antimicrobial peptides. unist.hr This conservation has been exploited by researchers to design specific primers for the targeted amplification of antimicrobial peptide-coding transcripts from frog skin tissue. unist.hr Interestingly, the signal sequence of the Ranalexin (B141904) cDNA shows a striking similarity to the signal sequences of opioid peptide precursors found in certain South American frogs. nih.gov
The mature this compound peptide itself is composed of 20 amino acids and features an intramolecular disulfide bond, which forms a heptapeptide (B1575542) ring structure. nih.gov This structural feature is believed to be important for its antimicrobial activity. nih.gov
Transcriptional Expression Patterns in Amphibian Tissues
The expression of the gene encoding this compound is tissue-specific. It is primarily expressed in the granular glands of the frog's skin. uniprot.org These glands are responsible for producing and secreting a cocktail of bioactive compounds, including antimicrobial peptides, as a defense mechanism against pathogens. imrpress.com Studies involving Northern blot analysis and in situ hybridization have shown that the messenger RNA (mRNA) for Ranalexin is first detected in the skin of Rana catesbeiana (bullfrog) during metamorphosis and continues to be expressed into adulthood. nih.gov This indicates that the production of Ranalexin is a developmentally regulated process, becoming crucial as the frog transitions to a terrestrial environment where it encounters a different array of microbial threats.
Recombinant Expression and Purification of this compound
Due to the potential therapeutic applications of this compound, researchers have developed methods for its production in larger quantities using recombinant DNA technology. This involves introducing the gene for this compound into a host organism that can be easily grown in the laboratory.
Strategies for Heterologous Expression in Prokaryotic Systems
Escherichia coli (E. coli) is a commonly used prokaryotic host for the expression of recombinant proteins due to its rapid growth and well-understood genetics. nexusacademicpublishers.com However, the direct expression of small, cationic antimicrobial peptides like Ranalexin can be toxic to the bacterial host. nih.gov To overcome this, a common strategy is to express Ranalexin as a fusion protein. nih.gov
In one approach, the coding sequence for Ranalexin was cloned into the pET32c(+) vector to create a fusion protein with thioredoxin. nih.gov This fusion partner can help to increase the solubility and stability of the recombinant peptide. nih.govresearchgate.net The coding sequence for Ranalexin was also chemically synthesized with codons optimized for expression in E. coli to enhance production levels. nih.govresearchgate.net The expression of this fusion protein is typically induced under the control of a T7 promoter. nih.gov
Another strategy involves the use of fusion tags such as a 6xHis tag, which facilitates purification through affinity chromatography. d-nb.info The Small Ubiquitin-like Modifier (SUMO) tag has also been employed, as it can improve the correct folding and soluble expression of the target protein. d-nb.infomdpi.com After expression, the fusion tag is typically cleaved off to release the mature, active this compound peptide.
| Expression System Component | Purpose | Reference |
| Host Organism | Escherichia coli (e.g., BL21(DE3) strain) | nih.gov |
| Expression Vector | pET32c(+) | nih.gov |
| Fusion Partner | Thioredoxin | nih.gov |
| Promoter | T7 promoter | nih.gov |
| Codon Optimization | Enhanced expression in E. coli | nih.govresearchgate.net |
| Purification Tag | 6xHis tag, SUMO tag | d-nb.infomdpi.com |
Validation of Recombinant Peptide Identity and Purity
Following purification, it is crucial to verify the identity and purity of the recombinant this compound. A common method for confirming the identity of the peptide is mass spectrometry, which measures the molecular weight of the molecule with high accuracy. nih.gov This allows researchers to confirm that the purified peptide has the expected mass of this compound.
The purity of the recombinant peptide is often assessed using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). High-performance liquid chromatography (HPLC) is another powerful technique used for both purification and purity assessment. researchgate.net These methods ensure that the final product is free from contaminants and consists of the desired active peptide.
Structural Biology of Ranalexin 1ca
Primary Structure Analysis and Sequence Homology
The primary structure of a peptide, its unique amino acid sequence, is fundamental to its function. For Ranalexin-1Ca, this sequence provides insights into its classification and potential biological role.
Identification of Conserved Motifs and Residues
The amino acid sequence for this compound is FLGGLMKAFPALICAVTKKC. researchgate.net A key feature of many antimicrobial peptides isolated from frogs of the Rana genus is the "Rana box" motif. frontiersin.org This motif typically consists of a disulfide-bridged cyclic heptapeptide (B1575542) at the C-terminus. researchgate.netgoogle.com In this compound, this is formed by a disulfide bond between the cysteine residues at positions 14 and 20. vulcanchem.comresearchgate.net This cyclic structure is a conserved feature among many ranalexin (B141904) and related peptide families. google.com While the "Rana box" is a common feature, its indispensability for antimicrobial activity can vary among different peptides. frontiersin.org
Comparative Sequence Analysis with Related Peptides
This compound shares sequence homology with other peptides from the ranalexin family and other related antimicrobial peptides. For instance, Ranalexin-1Cb has a very similar sequence: FLGGLMKAFPAIICAVTKKC. researchgate.net Furthermore, peptides like dybowskin-1 and dybowskin-2, isolated from Rana dybowskii, show 35% and 41% amino acid similarity to ranalexin and this compound, respectively. researchgate.net Cladistic analysis has suggested that peptides initially identified as "ranalexins" in North American bullfrogs are actually brevinin-1 (B586460) peptides that have undergone an internal four-amino-acid residue deletion. researchgate.net This highlights the evolutionary relationships and structural similarities among these different peptide families.
Table 1: Amino Acid Sequences of this compound and Related Peptides
| Peptide Name | Amino Acid Sequence | Source Organism |
| This compound | FLGGLMKAFPALICAVTKKC | Lithobates catesbeiana (formerly Rana catesbeiana) |
| Ranalexin-1Cb | FLGGLMKAFPAIICAVTKKC | Lithobates catesbeiana (formerly Rana catesbeiana) |
| Ranalexin | FLGGLIKIVPAMICAVTKKC | Rana catesbeiana |
| Dybowskin-1 | FLIGMTHGLICLISRKC | Rana dybowskii |
| Dybowskin-2 | FLIGMTQGLICLITRKC | Rana dybowskii |
Secondary and Tertiary Structure Determination
The three-dimensional conformation of this compound is crucial for its interaction with microbial membranes and subsequent antimicrobial activity.
Conformational Analysis in Aqueous and Membrane-Mimicking Environments
In aqueous solutions, both the reduced and oxidized forms of ranalexin are largely unstructured. nih.gov However, in a membrane-mimicking environment, such as a trifluoroethanol/water mixture, they adopt an α-helical structure. nih.gov Specifically, in this environment, the oxidized form of ranalexin displays an α-helical structure spanning residues 8-17. nih.gov When interacting with dodecylphosphocholine (B1670865) micelles, ranalexin also forms a similar helical structure. nih.gov The hydrophobic face of this helix is thought to lie on the surface of the micelle, with hydrophobic residues in the less-structured N-terminal region also playing a role in this interaction. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. gardp.org For this compound, these studies help to identify the key structural features responsible for its antimicrobial properties.
The amphipathic nature of this compound, with distinct hydrophobic and hydrophilic regions, is a critical factor in its function. researchgate.net The α-helical conformation adopted in membrane-like environments positions hydrophobic and cationic residues on opposite faces of the helix, facilitating interaction with and disruption of microbial membranes. nih.gov
While the C-terminal cyclic structure formed by the disulfide bond is a notable feature, its direct impact on activity is debated. Some studies on related peptides have shown that the removal of the "Rana box" motif does not always lead to a loss of antimicrobial activity, suggesting that other regions of the peptide are also crucial. frontiersin.org For ranalexin, the hydrophobic residues in the N-terminal region have been identified as important for its biological activity. nih.gov The presence of a proline residue can act as a "hinge," providing flexibility between different structural domains of the peptide. researchgate.net
Interestingly, while sharing a similar structural motif with the antibiotic polymyxin (B74138), this compound exhibits different activity spectra. researchgate.net For example, this compound has shown slight activity against Gram-positive strains but was ineffective against Gram-negative strains in one study. This highlights that subtle differences in structure can lead to significant variations in biological activity.
Influence of Charge and Hydrophobicity on Biological Activity
The biological activity of antimicrobial peptides (AMPs) like this compound is intrinsically linked to their physicochemical properties, primarily their net positive charge and the proportion and distribution of hydrophobic residues. These two factors are critical in the initial electrostatic attraction to negatively charged microbial membranes and the subsequent disruption of the membrane barrier, which is a common mechanism of action for many AMPs.
The amino acid sequence of this compound is FLGGLMKAFPALICAVTKKC. Research into the structure-activity relationship of this compound and its analogs has demonstrated that a delicate balance between cationicity and hydrophobicity is essential for its antimicrobial efficacy. Generally, an increase in net positive charge can enhance the initial binding to the bacterial cell surface, while optimal hydrophobicity is required for the peptide to insert into and perturb the lipid bilayer.
A study by Hassan et al. (2015) explored this relationship by designing and synthesizing analogs of Ranalexin and hybrid peptides incorporating a sequence from Indolicidin. nih.gov The parent Ranalexin peptide used in this study had a net charge of +3 and a hydrophobicity of 50%. nih.gov The designed analogs featured modifications that altered these key parameters.
The research revealed that simply increasing the net charge or hydrophobicity does not linearly translate to enhanced antimicrobial activity. For instance, Ranalexin analogs (RN1-RN4) with varied charge and hydrophobicity showed significantly reduced or no activity against Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli compared to the parent peptide. nih.govplos.org This suggests that the specific sequence and structural conformation of the native peptide are finely tuned for its activity.
Table 1: Physicochemical Properties and Antimicrobial Activity of Ranalexin and its Analogs Data sourced from Hassan et al. (2015) nih.govplos.org
| Peptide | Amino Acid Sequence | Net Charge | Hydrophobicity (%) | MIC (µg/mL) vs S. pneumoniae | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Ranalexin | FLGGLIKIVPAMICAVTKKC | +3 | 50 | 62.5 | >250 | >250 |
| RN1 | FLGGLIK | +2 | 57 | 250 | >250 | >250 |
| RN2 | FLGGLIKK | +3 | 44 | >250 | >250 | >250 |
| RN3 | FLGGLIKKK | +4 | 33 | >250 | >250 | >250 |
| RN4 | FLGGLIKKKK | +5 | 27 | >250 | >250 | >250 |
| RN7-IN10 | FLGGLIKWKWPWWPWRR-NH2 | +5 | 47 | 7.81-15.62 | 7.81 | 7.81 |
| RN7-IN9 | FLGGLIKKWPWWPWRR-NH2 | +6 | 47 | 7.81-15.62 | 7.81 | 7.81 |
Mechanisms of Action of Ranalexin 1ca
Interaction with Microbial Membranes
The primary mode of action for Ranalexin-1Ca involves the disruption of the microbial membrane, a process initiated by electrostatic attraction and culminating in the loss of membrane integrity. nih.govimrpress.com This interaction is a hallmark of many cationic AMPs, which selectively target the negatively charged surfaces of microbial cells over the generally neutral charge of mammalian cell membranes. nih.govfrontiersin.org
Permeabilization and Pore Formation Models (e.g., Barrel-Stave, Toroidal)
Once concentrated on the microbial surface, this compound is thought to induce membrane permeabilization through the formation of pores. Several models have been proposed to describe this process, with the "barrel-stave" and "toroidal pore" models being the most prominent. nih.govresearchgate.net
In the barrel-stave model , the peptide monomers insert themselves into the lipid bilayer, perpendicular to the membrane surface. researchgate.netelifesciences.org These peptides then aggregate to form a barrel-like structure, where the hydrophobic surfaces of the peptides face the lipid core of the membrane, and the hydrophilic surfaces line the interior of the pore, creating a channel through which intracellular contents can leak out. researchgate.netelifesciences.org
The toroidal pore model suggests a more disruptive mechanism where the peptides, upon insertion, induce a significant bending of the lipid monolayer. researchgate.netarxiv.org This results in a pore where the lipid head groups are continuous with the peptide, forming a "toroid" or donut shape. researchgate.netarxiv.org This model involves a greater degree of membrane perturbation compared to the barrel-stave model. elifesciences.org While the precise model for this compound is a subject of ongoing research, these models provide a framework for understanding how the peptide compromises the structural integrity of the microbial membrane, leading to cell death. nih.govchemrxiv.org
| Model | Description | Key Feature |
| Barrel-Stave | Peptides insert into the membrane and aggregate to form a pore with the peptides acting as the staves of a barrel. researchgate.netelifesciences.org | The pore is lined exclusively by the hydrophilic faces of the peptides. researchgate.net |
| Toroidal Pore | Peptides induce the lipid monolayer to bend back on itself, creating a pore lined by both peptides and lipid head groups. researchgate.netarxiv.org | The pore involves significant disruption and curvature of the lipid bilayer. researchgate.netelifesciences.org |
Electrostatic Interactions with Negatively Charged Microbial Surfaces
In Gram-negative bacteria, the outer membrane is abundant in lipopolysaccharides (LPS), which carry a net negative charge. nih.govmdpi.com For Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan interspersed with teichoic and lipoteichoic acids, which are also negatively charged. nih.govmdpi.com This charge difference between microbial and mammalian cells, the latter having predominantly zwitterionic (neutrally charged) phospholipids (B1166683) in their outer membrane leaflet, provides the basis for the selective toxicity of this compound. nih.govfrontiersin.org The peptide's positive charge facilitates its accumulation on the bacterial surface, a prerequisite for subsequent membrane disruption. mdpi.com
Intracellular Target Modulation
While membrane disruption is the primary mechanism of action for many AMPs, including this compound, some peptides are known to translocate across the membrane and interact with intracellular targets. imrpress.comfrontiersin.org Evidence suggests that some AMPs can inhibit essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity. core.ac.ukmdpi.com For instance, studies on hybrid peptides derived from Ranalexin (B141904) and Indolicidin have shown that they can bind to pneumococcal genomic DNA, suggesting a potential intracellular mechanism in addition to membrane permeabilization. core.ac.uk However, the extent to which this compound itself acts on intracellular targets requires further specific investigation. imrpress.comscispace.com
Mechanisms of Microbial Resistance to this compound
Despite the rapid and potent action of AMPs, bacteria can develop resistance. reactgroup.orgnih.gov General mechanisms of resistance to cationic AMPs can be broadly categorized and may apply to this compound.
One common strategy is the modification of the bacterial cell surface to reduce its net negative charge. frontiersin.orgmdpi.com This can be achieved by enzymatically modifying surface molecules like LPS in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, thereby weakening the initial electrostatic attraction of the peptide. mdpi.com
Another mechanism involves the proteolytic degradation of the peptide by bacterial proteases secreted into the extracellular environment or located on the cell surface. mdpi.com These enzymes can cleave the peptide, rendering it inactive before it can reach the cell membrane.
Bacteria can also employ efflux pumps , which are membrane proteins that actively transport harmful substances, including AMPs, out of the cell. reactgroup.orgmdpi.com This prevents the peptide from reaching a high enough concentration at the membrane or within the cell to exert its antimicrobial effect.
Finally, the formation of biofilms can confer resistance. mdpi.comresearchgate.net The extracellular matrix of the biofilm can act as a physical barrier, trapping or degrading the AMPs before they can reach the bacterial cells embedded within the community. mdpi.com
| Resistance Mechanism | Description |
| Surface Charge Modification | Alteration of bacterial surface components (e.g., LPS, teichoic acids) to reduce the net negative charge, thus repelling the cationic peptide. frontiersin.orgmdpi.com |
| Proteolytic Degradation | Secretion of proteases that cleave and inactivate the peptide. mdpi.com |
| Efflux Pumps | Active transport of the peptide out of the bacterial cell, preventing it from reaching its target. reactgroup.orgmdpi.com |
| Biofilm Formation | The extracellular matrix of the biofilm can sequester or degrade the peptide, protecting the embedded bacteria. mdpi.com |
Antimicrobial Spectrum and Efficacy of Ranalexin 1ca in Vitro Studies
Activity Against Gram-Positive Bacterial Strains
Ranalexin (B141904) and its analogs exhibit potent antimicrobial activity against Gram-positive bacteria. mdpi.comresearchgate.net Studies have consistently shown its efficacy, with Minimum Inhibitory Concentrations (MICs) indicating a strong inhibitory effect on the growth of these bacteria. mdpi.comnih.gov
Studies on Methicillin-Resistant Staphylococcus aureus (MRSA)
Ranalexin has demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. nih.govresearchgate.net Research has shown that Ranalexin, particularly in combination with other agents, can effectively inhibit the growth of various MRSA isolates. nih.govstir.ac.uk For instance, the combination of Ranalexin with lysostaphin (B13392391) has been shown to be synergistically bactericidal against a variety of S. aureus isolates, including those with reduced susceptibility to vancomycin. nih.gov
The following table summarizes the in vitro activity of Ranalexin against Staphylococcus aureus, including MRSA strains.
| Bacterial Strain | Ranalexin Concentration (mg/L) | Observed Effect | Reference |
| S. aureus ATCC 25923 | 4 | MIC | mdpi.com |
| S. aureus (Oxacillin-resistant) | 8 | MIC | mdpi.com |
| MRSA | Not specified | Synergistic inhibition with lysostaphin | nih.gov |
Activity Against Gram-Negative Bacterial Strains
The efficacy of Ranalexin against Gram-negative bacteria is more varied. While it shows strong activity against certain species, its effect on others is limited. mdpi.comresearchgate.net Some studies report that Ranalexin is ineffective against most Gram-negative strains, while others indicate moderate activity. semanticscholar.org
Efficacy against Acinetobacter species
A noteworthy exception to Ranalexin's generally weaker activity against Gram-negative bacteria is its potent effect on Acinetobacter species. mdpi.com Research has consistently demonstrated that Ranalexin and its derivatives have strong antimicrobial activity against Acinetobacter baumannii, including multidrug-resistant isolates, with MIC values comparable to those seen against Gram-positive bacteria. mdpi.comresearchgate.net This specific efficacy is attributed to the unique composition of the outer membrane of Acinetobacter species, which contains a higher amount of carbohydrates and a lower amount of lipopolysaccharides compared to other Gram-negative bacteria. mdpi.com
The table below presents the MIC values of Ranalexin against various Acinetobacter strains.
| Bacterial Strain | Ranalexin Concentration (mg/L) | Observed Effect | Reference |
| A. baumannii ATCC 19606 | 8 | MIC | mdpi.com |
| A. baumannii (Multiresistant) | 4 | MIC | researchgate.net |
| A. baumannii (Clinical Isolate) | 16 | MIC | mdpi.com |
Antifungal Activity against Fungi and Yeasts
In addition to its antibacterial properties, Ranalexin has demonstrated antifungal activity. Studies have shown its ability to inhibit the growth of the yeast Candida albicans. researchgate.net The ranatuerin-1 (B1576056) and ranalexin peptides have been reported to exhibit the broadest spectrum of antimicrobial activity, which includes antifungal effects. researchgate.net
Antiprotozoal Activity (e.g., Cryptosporidium parvum)
Research has explored the potential of Ranalexin as an antiprotozoal agent, specifically against Cryptosporidium parvum, a parasite that causes diarrheal disease. nih.gov In vitro studies have shown that Ranalexin exhibits anticryptosporidial activity, although at relatively high concentrations. nih.govnih.gov One study found that Ranalexin at a concentration of 50 µM suppressed the growth of C. parvum by at least 40%. nih.gov Notably, the efficacy of Ranalexin against this parasite was significantly enhanced when combined with other compounds. For instance, combining 50 µM of Ranalexin with non-inhibitory concentrations of magainin II, indolicidin, clarithromycin (B1669154), azithromycin, rifampin, or rifabutin (B1679326) resulted in a 74.4% to 94.1% reduction in the number of parasites. nih.gov Another study reported that Ranalexin at 64 mg/L reduced parasite counts by 33.8%, and its combination with lasalocid (B1674520) completely suppressed parasite growth. nih.gov
Time-Kill Kinetics and Concentration-Dependent Effects
Time-kill kinetic assays are crucial for understanding the dynamic relationship between an antimicrobial agent's concentration and its bactericidal or bacteriostatic activity over time. emerypharma.com Studies on Ranalexin have revealed a rapid, concentration-dependent killing mechanism against susceptible bacteria. mdpi.comnih.gov
Against Staphylococcus aureus ATCC 25923, Ranalexin demonstrated a swift bactericidal effect. At a concentration of 4 times the MIC, no viable bacteria were detected after just 30 minutes of incubation. mdpi.com At the MIC, complete killing was achieved within 4 hours. mdpi.com Similar rapid, concentration-dependent kinetics were observed against Escherichia coli ATCC 25922. mdpi.com These studies highlight that Ranalexin's bactericidal action is significantly faster than that of some conventional antibiotics like cefuroxime. mdpi.com The killing curve for certain pathogens has been shown to be both concentration- and time-dependent. mdpi.com A bactericidal effect is typically defined as a 3-log10 or greater reduction in the colony-forming units (CFU/mL) compared to the initial inoculum. emerypharma.comnih.gov
Rational Design and Engineering of Ranalexin 1ca Derivatives
Amino Acid Substitution Studies and Their Impact on Activity
The substitution of specific amino acids within a peptide's sequence is a fundamental strategy for optimizing its biological activity. mdpi.com The goal is often to modulate key physicochemical properties like hydrophobicity, charge, and helical structure, which are crucial for antimicrobial function. mdpi.comimrpress.com
Systematic substitution studies on amphipathic α-helical peptides demonstrate that even single amino acid changes on the non-polar face can dramatically alter activity. mdpi.com For instance, replacing a valine residue with amino acids of varying hydrophobicity (such as lysine (B10760008), glycine (B1666218), serine, alanine (B10760859), and leucine) directly impacts the peptide's interaction with bacterial membranes. mdpi.com Generally, an optimal level of hydrophobicity is required; too little can prevent effective membrane interaction, while too much can lead to non-specific toxicity. The relative hydrophobicity of these analogs typically follows the order: Lys < Gly < Ser < Ala < Val < Leu. mdpi.com
In the context of the broader family of Rana peptides, to which Ranalexin (B141904) belongs, specific substitutions have been proposed to enhance potency. google.com These include replacing glycine residues with valine, alanine, lysine, or glutamic acid to modify the peptide's structural flexibility and charge distribution. google.com Another common modification strategy is the substitution of lysine residues with arginine, which can alter the nature of the peptide's electrostatic interactions with negatively charged bacterial membranes. google.com
D-Amino Acid Substitutions (Danalexin)
The resulting Danalexin retains the potent antimicrobial activity of its native L-counterpart, Ranalexin. nih.govmdpi.com Both peptides exhibit strong efficacy against Gram-positive bacteria and, notably, against the Gram-negative genus Acinetobacter. mdpi.comuwa.edu.au Their activity against other Gram-negative bacteria is generally weaker. nih.govuwa.edu.au The comparable minimum inhibitory concentrations (MICs) of Ranalexin and Danalexin against various bacterial strains underscore the preservation of bioactivity. mdpi.com
**Table 1: Comparative Antimicrobial Activity (MIC in mg/L) of Ranalexin and Danalexin**| Bacterial Strain | Ranalexin (L-amino acids) | Danalexin (D-amino acids) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 4–16 | 4–16 | nih.govmdpi.com |
| Acinetobacter baumannii | 4–16 | 4–16 | nih.govmdpi.com |
| Other Gram-negative bacteria | ≥32 | ≥32 | nih.govmdpi.com |
Lipopeptide Modifications for Enhanced Activity
The length of the conjugated fatty acid chain has a direct and significant influence on the antimicrobial potency of the Ranalexin derivatives. nih.gov Studies show that as the carbon chain length of the fatty acid increases, the antimicrobial activity is enhanced. nih.gov The derivative C13C3lexin , which incorporates a C13 fatty acid, was identified as the most potent among the tested lipopeptides. nih.gov However, this increased potency is also correlated with an increase in cytotoxicity towards human cells. nih.gov
**Table 2: Antimicrobial Potency of Ranalexin Lipopeptide Derivatives**| Compound | Modification | MIC vs. Gram-positive bacteria (mg/L) | MIC vs. Gram-negative bacteria (mg/L) | Reference |
|---|---|---|---|---|
| Ranalexin | Unmodified | 8–16 | >64 | nih.gov |
| C13C3lexin | N-terminal C13 Fatty Acid | 2–8 | 2–16 | nih.gov |
N-Terminal and C-Terminal Modifications
Modifications at the N- and C-termini of antimicrobial peptides are a well-established method for improving their stability and activity. frontiersin.org These terminal ends are often vulnerable to degradation by exopeptidases, and strategic modifications can protect the peptide chain. frontiersin.org
For Ranalexin, N-terminal modification has been successfully demonstrated through lipidation, where conjugation of fatty acids enhances membrane interaction and potency. nih.gov General strategies for N-terminal modification also include acetylation, which can help stabilize helical structures. frontiersin.org
The C-terminal region of Ranalexin is characterized by a disulfide-bridged cyclic heptapeptide (B1575542) structure formed by two cysteine residues at positions 14 and 20. google.comnih.gov This cyclic structure is a key feature of the Ranalexin family. google.com While early research suggested this disulfide bond did not strongly affect conformation or activity, other studies propose that modifying this region by substituting the cysteine residues with alanine or serine could alter its inhibitory activity spectrum. google.comnih.gov A more common C-terminal modification for many AMPs is amidation, which removes the negative charge of the C-terminal carboxyl group, thereby enhancing the peptide's net positive charge and often its antimicrobial efficacy. frontiersin.orgnih.gov
Comparative Analysis of Ranalexin 1ca with Other Antimicrobial Peptides
Structural and Functional Similarities with Polymyxins
Ranalexin (B141904) exhibits notable structural resemblances to the polymyxin (B74138) class of antibiotics, which are produced by the bacterium Paenibacillus polymyxa. researchgate.netwikipedia.org The most striking shared feature is the presence of a cyclic peptide ring. Ranalexin, a 20-amino-acid peptide, contains a heptapeptide (B1575542) ring formed by an intramolecular disulfide bond. researchgate.netnih.gov Similarly, polymyxins are cationic polypeptides that possess a cyclic heptapeptide core, although their structure also includes a tripeptide side chain acylated by a fatty acid tail. brieflands.comfrontiersin.org
Functionally, both Ranalexin and polymyxins target the cell membranes of susceptible bacteria. Polymyxins are well-known for their interaction with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. wikipedia.orgnih.gov The cationic nature of polymyxins facilitates an electrostatic attraction to the negatively charged phosphate (B84403) groups of lipid A in LPS, leading to the displacement of stabilizing divalent cations like Ca2+ and Mg2+. brieflands.commdpi.com This disruption compromises the integrity of the outer membrane, ultimately leading to cell death. wikipedia.orgmdpi.com While the precise mechanism of Ranalexin is still under investigation, its cationic properties and amphipathic structure suggest a similar membrane-disrupting mode of action. The structural convergence of a cyclic peptide ring in both an amphibian-derived AMP and a bacterial antibiotic highlights a common evolutionary solution for creating effective antimicrobial agents.
Comparison with Other Amphibian AMP Families
The skin of amphibians is a rich source of a wide variety of AMPs, which are classified into different families based on their primary structures and conserved sequence motifs. Ranalexin-1Ca can be compared with several other prominent amphibian AMP families, including Ranatuerins, Temporins, Brevinins, and Magainins, to understand its unique and shared characteristics.
Ranatuerins: Like Ranalexin, Ranatuerins were first identified in the North American bullfrog Rana catesbeiana. nih.govmdpi.com Some Ranatuerins also possess a C-terminal cyclic domain formed by a disulfide bridge, similar to the "Rana box" motif found in other frog peptides. mdpi.comgoogle.com However, the size and amino acid sequence outside of this cyclic region differ significantly between the two families. For instance, Ranatuerin-1C is a 25-residue peptide, while this compound is shorter at 20 residues. nih.govmdpi.com In terms of activity, ranatuerin-1 (B1576056) peptides have demonstrated a broad spectrum of antimicrobial action against various bacteria and the yeast Candida albicans. researchgate.net
Temporins: The Temporin family represents some of the smallest known natural antibacterial peptides, typically ranging from 10 to 14 amino acid residues. imrpress.comiiitd.edu.in Unlike Ranalexin, Temporins are linear peptides and lack a cyclic domain. google.comiiitd.edu.in They are often C-terminally amidated. nih.gov Their spectrum of activity is generally narrower, with many Temporins being highly active against Gram-positive bacteria but less so against Gram-negative bacteria. iiitd.edu.inresearchgate.net This contrasts with the broader activity profile often observed for peptides like Ranalexin.
Brevinins: The Brevinin family is divided into two main subfamilies, Brevinin-1 (B586460) and Brevinin-2. nih.gov Brevinin-1 peptides often contain the "Rana box," a conserved C-terminal cyclic heptapeptide structure formed by a disulfide bond, which is also a defining feature of Ranalexin. mdpi.comnih.gov Brevinin-1 peptides typically consist of around 24 amino acids. nih.gov Brevinin-2 peptides are generally longer, around 33-37 amino acids, and also contain a "Rana box". mdpi.comnih.gov Brevinins exhibit potent, broad-spectrum antimicrobial activity but can also have significant hemolytic activity. mdpi.comnih.gov
Magainins: Originally isolated from the African clawed frog Xenopus laevis, magainins are linear, cationic peptides that form an amphipathic α-helix upon interacting with bacterial membranes. researchgate.net They lack the cyclic structure found in Ranalexin. Magainins have been extensively studied for their broad-spectrum antimicrobial activity, which they exert by permeabilizing the cell membranes of bacteria, fungi, and protozoa. researchgate.netresearchgate.net
Interactive Table: Comparison of this compound with Other Amphibian AMP Families
| Feature | This compound | Ranatuerins | Temporins | Brevinins | Magainins |
| Typical Length (Amino Acids) | 20 nih.gov | 25-33 mdpi.comnih.gov | 10-14 imrpress.comiiitd.edu.in | 24 (Brevinin-1), 33-37 (Brevinin-2) nih.gov | ~23 nih.gov |
| Structure | Cyclic (Disulfide bond) researchgate.net | Cyclic or Linear mdpi.comgoogle.com | Linear, often C-terminally amidated google.com | Cyclic ("Rana box") mdpi.comnih.gov | Linear, α-helical researchgate.net |
| Key Structural Motif | Heptapeptide ring researchgate.net | "Rana box" in some mdpi.com | None | "Rana box" mdpi.comnih.gov | Amphipathic α-helix researchgate.net |
| Primary Source | Rana clamitans nih.gov | Rana catesbeiana mdpi.com | Rana temporaria iiitd.edu.in | Rana brevipoda porsa nih.gov | Xenopus laevis researchgate.net |
Synergistic Interactions with Other Antimicrobial Agents (Non-Clinical)
The potential for this compound to act in synergy with other antimicrobial agents is a significant area of non-clinical research. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance antimicrobial efficacy and potentially reduce the development of resistance. aimspress.comfrontiersin.org
Studies have demonstrated that Ranalexin can act synergistically with a variety of other antimicrobial compounds. For instance, a positive interaction has been observed between ranalexin and the hydrophobic antibiotic polymyxin E. nih.gov This is particularly interesting given their structural similarities. The combination of ranalexin with doxycycline (B596269) and clarithromycin (B1669154) has also shown synergistic effects against both Gram-positive and Gram-negative bacteria. nih.gov Notably, the synergistic activity of ranalexin and clarithromycin against P. aeruginosa has been highlighted. nih.gov
Furthermore, research has explored the synergistic potential of ranalexin with other types of antimicrobial proteins. One study showed that ranalexin, in combination with the antistaphylococcal endopeptidase lysostaphin (B13392391), synergistically inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This combination proved to be non-toxic at antibacterial concentrations and was significantly more effective against MRSA in human serum than either agent alone. nih.gov
These findings suggest that this compound may function by permeabilizing the bacterial membrane, thereby facilitating the entry and action of other antimicrobial agents that target intracellular processes. aimspress.com This "door-opening" mechanism is a common theme in the synergistic interactions of many AMPs. frontiersin.org
Interactive Table: Non-Clinical Synergistic Interactions of Ranalexin
| Ranalexin in Combination With | Target Organism(s) | Observed Effect | Reference(s) |
| Polymyxin E | Gram-negative/positive bacteria | Synergy | nih.gov |
| Doxycycline | Gram-negative/positive bacteria | Synergy | nih.gov |
| Clarithromycin | Gram-negative bacteria (inc. P. aeruginosa) | Synergy | nih.gov |
| Lysostaphin | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic inhibition of growth | nih.gov |
Future Directions in Ranalexin 1ca Research
Advanced Biophysical Characterization of Peptide-Membrane Interactions
A fundamental understanding of how Ranalexin-1Ca interacts with and disrupts microbial membranes is crucial for its development as a therapeutic. While initial studies have provided some insights, the application of advanced biophysical techniques can offer a more detailed picture of these interactions at a molecular level.
Future research should employ a range of sophisticated biophysical methods to elucidate the precise mechanisms of this compound's membrane activity. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the peptide when bound to lipid bilayers, revealing its orientation and depth of insertion. nih.govresearchgate.netnih.govNeutron diffraction studies, using selectively deuterated lipids, can precisely locate the peptide within the membrane and characterize the structural perturbations it induces. nih.govill.euosti.gov
Dual-polarization interferometry (DPI) is another powerful tool that can measure the real-time kinetics of peptide binding to lipid bilayers, providing data on the mass and density of the adsorbed layer, which helps in understanding the conformational changes upon binding. itn-snal.nettaylorandfrancis.comwikipedia.org These advanced techniques, which have been successfully applied to other antimicrobial peptides, would provide a more comprehensive understanding of the structure-function relationship of this compound, guiding the design of more effective analogs. nih.gov
In Silico Modeling and Simulation Studies
Computational approaches, particularly molecular dynamics (MD) simulations, offer a powerful complement to experimental studies by providing an atomistic view of peptide-membrane interactions over time. biorxiv.orgmdpi.com Such simulations can predict the conformational changes this compound undergoes upon membrane binding, its preferred orientation, and the specific lipid interactions that govern its activity. nih.gov
Future in silico work should focus on simulating this compound with realistic models of bacterial membranes, including the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria and the teichoic acid-containing cell walls of Gram-positive bacteria. rsc.orgsoton.ac.uk These simulations can help to understand the molecular basis for this compound's observed spectrum of activity, which is primarily against Gram-positive bacteria. By calculating the free energy landscapes of peptide insertion and pore formation, researchers can gain insights into the energetic favorability of these processes and identify key residues involved. nih.gov This knowledge is invaluable for the rational design of new this compound analogs with enhanced activity and selectivity.
Exploration of Novel Bioactivities Beyond Direct Antimicrobial Effects
The therapeutic potential of antimicrobial peptides often extends beyond their direct killing of microbes. Many AMPs possess additional biological activities, such as immunomodulatory, anti-inflammatory, and anti-cancer effects. frontiersin.orgimrpress.commdpi.com Preliminary evidence suggests that Ranalexin (B141904) may also exhibit such pleiotropic activities.
Future investigations should systematically explore the non-antimicrobial bioactivities of this compound. Its immunomodulatory potential can be assessed by examining its effects on immune cells like macrophages and neutrophils, including the modulation of cytokine production and phagocytic activity. mdpi.comnih.gov The potential anti-cancer activity of this compound warrants further investigation, including screening against various cancer cell lines and elucidating its mechanism of action, which could involve membrane disruption of cancer cells or induction of apoptosis. frontiersin.orgmdpi.comdovepress.commdpi.comnih.gov Furthermore, the anti-biofilm activity of this compound and its analogs should be explored, as biofilms are a major contributor to chronic and recurrent infections and are often resistant to conventional antibiotics. nih.govnih.govifremer.frbrieflands.com
Development of Resistance Mitigation Strategies
A significant advantage of many antimicrobial peptides is their membrane-disruptive mechanism of action, which is thought to be less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. However, the potential for resistance development still exists. Therefore, proactive strategies to mitigate this risk are essential for the long-term viability of this compound as a therapeutic.
One promising strategy is the use of combination therapy . Studies have shown that Ranalexin acts synergistically with the endopeptidase lysostaphin (B13392391) against methicillin-resistant Staphylococcus aureus (MRSA), both in vitro and in vivo. nih.govresearchgate.net This combination was effective in reducing MRSA burden in wound and systemic infection models. nih.gov Further research should explore the synergistic effects of this compound with a broader range of conventional antibiotics and other antimicrobial agents. frontiersin.orgnih.govscirp.org Such combinations can enhance antimicrobial efficacy, reduce the required therapeutic dose, and potentially delay or prevent the emergence of resistance.
| Combination Agent | Target Organism | Observed Effect | Reference |
| Lysostaphin | Meticillin-resistant Staphylococcus aureus (MRSA) | Synergistic bactericidal activity; reduced bacterial load in wound and systemic infection models. | nih.govresearchgate.net |
| Polymyxin (B74138) E | Stenotrophomonas maltophilia, MRSA | Synergistic activity. | frontiersin.org |
| Doxycycline (B596269) | Stenotrophomonas maltophilia, MRSA | Synergistic activity. | frontiersin.org |
| Clarithromycin (B1669154) | Stenotrophomonas maltophilia, MRSA | Synergistic activity. | frontiersin.org |
Rational Design of Next-Generation Analogues for Specific Targets
Rational design approaches, informed by structure-activity relationship (SAR) studies, are key to developing next-generation this compound analogues with improved therapeutic properties. This involves modifying the peptide's primary sequence to enhance its antimicrobial potency, broaden its spectrum of activity, and improve its selectivity for microbial over host cells, thereby reducing toxicity. researchgate.net
One successful approach has been the creation of lipopeptide derivatives of Ranalexin. By replacing the six N-terminal amino acids with saturated fatty acids, researchers developed analogs with significantly enhanced activity against both Gram-positive and Gram-negative bacteria, including multi-resistant clinical isolates. nih.gov For instance, a myristic acid-modified analogue, C13C3lexin, demonstrated substantially lower minimum inhibitory concentrations (MICs) against various bacterial strains compared to the parent peptide. nih.gov Furthermore, these lipopeptide modifications altered the pharmacokinetic profile, leading to extended circulation in the bloodstream. nih.gov
Future design strategies should focus on:
Modulating hydrophobicity and charge : Systematically substituting amino acids to optimize the balance between antimicrobial activity and hemolytic toxicity.
Creating peptide fragments : Identifying the minimal active region of this compound to develop smaller, more cost-effective peptide therapeutics.
Developing analogs with specific functionalities : Engineering analogs with enhanced anti-biofilm or immunomodulatory activities for targeted therapeutic applications.
Table of this compound and its Analogs with Modified Activity:
| Compound | Modification | Key Finding | Reference |
|---|---|---|---|
| C13C3lexin | N-terminal myristic acid conjugation | Enhanced activity against Gram-negative bacteria and improved pharmacokinetics. | nih.gov |
Q & A
Q. What guidelines ensure rigorous reporting of this compound's structural characterization data?
Q. How should contradictory in vivo efficacy data for this compound be addressed in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
